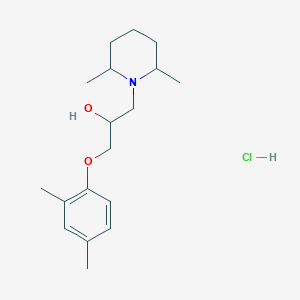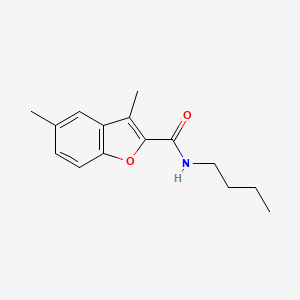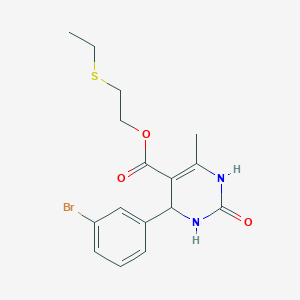
1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP is a beta-adrenergic agonist that has been shown to have positive effects on the cardiovascular system, respiratory system, and skeletal muscle.
科学的研究の応用
1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of heart failure. This compound has been shown to increase cardiac output and improve cardiac function in animal models of heart failure. Additionally, this compound has been shown to have positive effects on the respiratory system, including increasing respiratory muscle strength and reducing airway resistance. This compound has also been studied for its potential use in the treatment of skeletal muscle disorders, such as muscular dystrophy.
作用機序
The mechanism of action of 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves activation of beta-adrenergic receptors. This compound binds to these receptors, which are found in the heart, lungs, and skeletal muscle, and activates a signaling pathway that leads to increased contractility and relaxation of these tissues. This compound has been shown to have a higher affinity for beta-2 receptors, which are primarily found in the lungs, than for beta-1 receptors, which are primarily found in the heart.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that make it an attractive candidate for therapeutic use. In the heart, this compound increases contractility and relaxation, leading to improved cardiac output. In the lungs, this compound reduces airway resistance and increases respiratory muscle strength, leading to improved breathing. In skeletal muscle, this compound increases contractility and can improve muscle strength in conditions such as muscular dystrophy.
実験室実験の利点と制限
One advantage of using 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is that it is a well-studied compound with a known mechanism of action. Additionally, this compound is relatively easy to synthesize and can be obtained in pure form. However, there are some limitations to using this compound in lab experiments. For example, this compound has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, this compound can have off-target effects on other tissues, which can complicate interpretation of experimental results.
将来の方向性
There are a number of future directions for research on 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is in the development of more potent and selective beta-adrenergic agonists that can be used in the treatment of heart failure and other cardiovascular diseases. Additionally, there is interest in studying the long-term effects of this compound on various tissues, as well as its potential use in the treatment of skeletal muscle disorders. Finally, there is interest in exploring the use of this compound in combination with other drugs to achieve synergistic effects.
合成法
The synthesis of 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 2,4-dimethylphenol with epichlorohydrin to form 1-(2,4-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 2,6-dimethylpiperidine to form 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol. Finally, this compound is reacted with hydrochloric acid to form the hydrochloride salt of this compound.
特性
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-8-9-18(14(2)10-13)21-12-17(20)11-19-15(3)6-5-7-16(19)4;/h8-10,15-17,20H,5-7,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBMYZRXLQQIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=C(C=C(C=C2)C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4899400.png)

![4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4899418.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4899429.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide](/img/structure/B4899439.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4899443.png)

![5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899454.png)
![N-[4-(1-piperidinylmethyl)phenyl]hexanamide](/img/structure/B4899461.png)



![7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899492.png)
![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4899507.png)